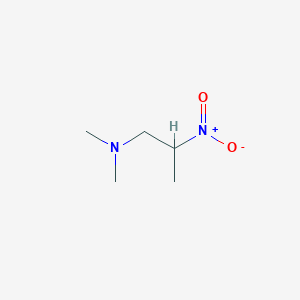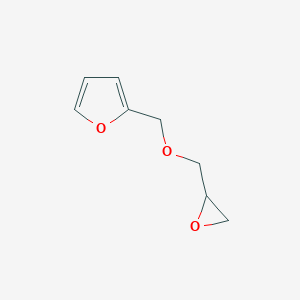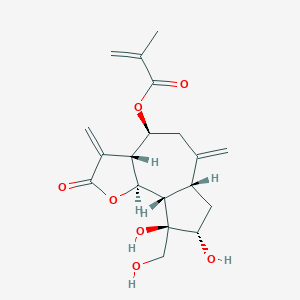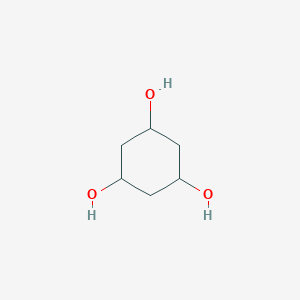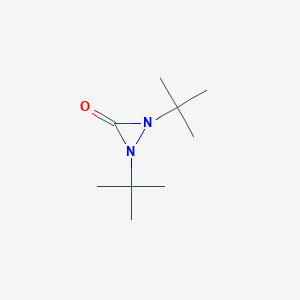
1,2-Di-tert-butyldiaziridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaziridinone, bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.2640 g/mol . This compound is characterized by its unique structure, which includes a three-membered ring containing two nitrogen atoms and an oxygen atom. It is a highly strained molecule, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaziridinone, bis(1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with phosgene or its derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed asymmetric allylic and homoallylic diamination reaction . The reaction conditions often require low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of diaziridinone, bis(1,1-dimethylethyl)-, is less common due to the specialized conditions required for its synthesis. when produced on a larger scale, the process involves similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diaziridinone, bis(1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diaziridinone derivatives.
Applications De Recherche Scientifique
Diaziridinone, bis(1,1-dimethylethyl)-, has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable products.
Mécanisme D'action
The mechanism of action of diaziridinone, bis(1,1-dimethylethyl)-, involves its ability to form highly reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable products. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it prone to ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: This compound has a similar structure but lacks the oxygen atom present in diaziridinone, bis(1,1-dimethylethyl)-.
Aziridinone, 1,3-bis(1,1-dimethylethyl)-: Another similar compound with a slightly different arrangement of atoms.
Uniqueness
Diaziridinone, bis(1,1-dimethylethyl)-, is unique due to its highly strained ring structure and the presence of both nitrogen and oxygen atoms in the ring. This makes it more reactive and versatile in chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
1,2-ditert-butyldiaziridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHLJTGWJIJZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)N1C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337985 |
Source


|
| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19656-74-7 |
Source


|
| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
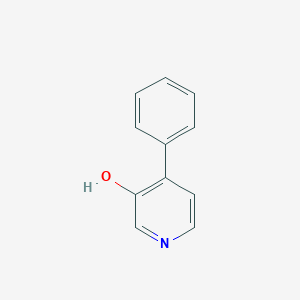
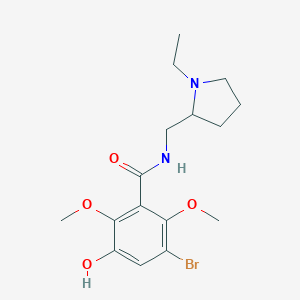
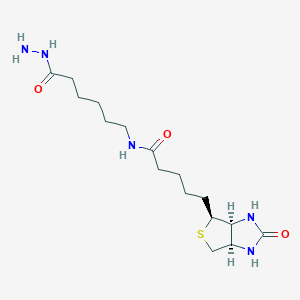
![5-Butyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B9689.png)

![1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one](/img/structure/B9691.png)


